2-nitroethyl Benzoate

Overview

Description

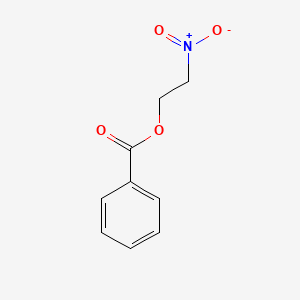

2-Nitroethyl benzoate is an organic ester compound formed by the esterification of benzoic acid with 2-nitroethanol. Its structure consists of a benzene ring (benzoate group) esterified to an ethyl chain bearing a nitro (-NO₂) group at the β-position (C-2 of the ethyl group). The molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol.

This compound is hypothesized to exhibit moderate solubility in polar organic solvents (e.g., ethanol, ethyl acetate) due to the nitro group’s electron-withdrawing effects, which reduce hydrophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroethyl Benzoate typically involves the esterification of benzoic acid with 2-nitroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and controlled reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroethyl Benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Decomposition: The compound can decompose to form nitroethylene and benzoic acid under certain conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Decomposition: Elevated temperatures or the presence of specific catalysts.

Major Products Formed:

Reduction: 2-Aminoethyl Benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Decomposition: Nitroethylene and benzoic acid.

Scientific Research Applications

Organic Synthesis

2-Nitroethyl benzoate is widely utilized as an intermediate in the synthesis of various organic compounds. It can be transformed into more complex structures through processes such as:

- Oxidation : Leading to derivatives like methyl 4-(2-aminoethyl)benzoate.

- Reduction : Resulting in 4-(2-nitroethyl)benzoic acid.

- Nucleophilic Substitution : Allowing for the creation of various substituted benzoates depending on the nucleophile employed.

Research has indicated that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Gawande and Khadsan (2014) synthesized various derivatives and evaluated their efficacy using disk diffusion methods, revealing substantial inhibition zones against multiple bacterial strains.

- Anticancer Activity : Investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS). This effect is similar to other known nitro compounds with anticancer properties.

Case Study 1: Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy of synthesized derivatives.

- Methodology : Disk diffusion method was employed against various bacterial strains.

- Results : Significant inhibition zones were observed for several derivatives, indicating strong antibacterial properties.

Case Study 2: Anticancer Mechanism Investigation

- Objective : To understand how this compound affects cancer cells.

- Findings : The compound was found to increase ROS levels in treated cancer cell lines, leading to cell death through apoptosis.

Computational Studies

Recent computational studies have utilized Density Functional Theory (DFT) to explore the decomposition reactions of nitroethyl benzoates. For example, research indicated that the decomposition reaction catalyzed by ionic liquids such as 1,3-dimethylimidazolium cation proceeds faster compared to uncatalyzed reactions. The DFT calculations revealed insights into the reaction mechanisms and activation energies involved .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Versatile reactivity leading to various derivatives |

| Antimicrobial Activity | Exhibits strong antibacterial properties against multiple bacterial strains | Significant inhibition zones observed in disk diffusion assays |

| Anticancer Activity | Induces apoptosis in cancer cells via ROS generation | Similar mechanisms observed as other nitro compounds |

| Computational Studies | DFT studies on decomposition reactions reveal faster processes with catalysts | Insights into reaction mechanisms and activation energies |

Mechanism of Action

The mechanism of action of 2-Nitroethyl Benzoate involves its ability to undergo various chemical reactions that lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to potential biological effects. For example, the reduction of the nitro group to an amine can result in compounds with different biological activities. The molecular targets and pathways involved depend on the specific reactions and the resulting products .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-nitroethyl benzoate with related nitro-substituted benzoate esters:

Key Observations :

- Solubility : Nitro groups on the aromatic ring (e.g., ethyl 2-nitrobenzoate) generally enhance solubility in organic solvents compared to nitro groups on the alkyl chain, as seen in solubility data for benzoic acid derivatives .

- Melting Points : Nitro-substituted aromatic esters (e.g., methyl 3-nitrobenzoate) have higher melting points than aliphatic nitro esters due to stronger intermolecular interactions .

Biological Activity

2-Nitroethyl benzoate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is an ester formed from benzoic acid and 2-nitroethanol. Its molecular structure includes a nitro group, which is known to influence its chemical reactivity and biological interactions. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various biological targets, leading to:

- Inhibition of Enzymes : The reactive species can inhibit key enzymes involved in metabolic pathways.

- Oxidative Stress : The compound may induce oxidative stress by generating free radicals, affecting cellular integrity and function.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study focused on its efficacy against bacterial strains showed significant inhibition zones, suggesting its potential as an antibacterial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle regulators .

Study on Decomposition Reactions

A study utilizing density functional theory (DFT) examined the decomposition reactions of nitroethyl benzoates, including this compound. The results indicated that the presence of specific catalysts could significantly enhance the reaction rates, providing insights into its stability and reactivity under biological conditions .

Interaction with Biological Molecules

Research has highlighted the interactions of this compound with various biomolecules. For instance, studies have shown its ability to react with proteins and nucleic acids, leading to modifications that could alter cellular functions. These interactions are crucial for understanding both its therapeutic potential and possible toxicological effects.

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural differences. The following table summarizes key features:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group on ethyl chain + ester | Antimicrobial, anticancer |

| 2-(2-Nitroethyl)Benzoic Acid | Nitro group + carboxylic acid | Limited studies; potential antimicrobial |

| Nitroethyl Benzoate | Nitro group on ethyl ester | Intermediate in reactions |

| 3-Nitropropionic Acid | Nitro group on propionic acid | Neurotoxic effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity 2-nitroethyl benzoate, and how can side reactions be minimized?

- Methodological Answer : The synthesis of nitroalkyl benzoates typically involves esterification or nitroalkylation reactions. For example, nitroethyl groups can be introduced via nucleophilic substitution using nitroethane derivatives under acidic or basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitoring reaction progress with TLC or HPLC is critical to minimize byproducts like unreacted benzoic acid or nitroalkane residues .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm ester bond formation (e.g., carbonyl resonance at ~168 ppm) and nitro group placement (e.g., splitting patterns in aromatic regions) .

- IR : Peaks at ~1720 cm (ester C=O) and ~1520–1350 cm (nitro group) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) enable quantification in mixtures. Calibration with certified standards ensures accuracy .

Q. How can researchers ensure reproducibility in solubility and stability studies of this compound?

- Methodological Answer :

- Solubility : Use standardized solvents (e.g., DMSO, ethanol, hexane) and report temperature/pH conditions. Shake-flask methods with gravimetric analysis are recommended .

- Stability : Conduct accelerated degradation studies under UV light (for photostability) and varying temperatures (25–60°C). Monitor decomposition via HPLC and compare with control samples .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic and reactive properties of this compound, and how do these align with experimental observations?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the nitro group’s electron-withdrawing effects on the ester moiety. Compare computed bond lengths, Mulliken charges, and frontier orbitals (HOMO/LUMO) with X-ray crystallography or spectroscopic data. Discrepancies may arise from solvent effects or intermolecular interactions not captured in gas-phase calculations .

Q. What experimental designs are optimal for evaluating the skin penetration and irritation potential of this compound?

- Methodological Answer :

- In vitro penetration : Use Franz diffusion cells with excised human or porcine skin. Apply this compound in a vehicle (e.g., ethanol:water 70:30) and quantify permeation via HPLC. Low molecular weight (<500 Da) and logP ~2–3 suggest moderate penetration .

- Irritation : Employ reconstructed human epidermis (RhE) models (e.g., EpiDerm™). Measure interleukin-1α release and compare with benchmark irritants (e.g., SDS) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use ≥3 biological replicates and include positive/negative controls.

- Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Q. What strategies improve the photostability of this compound in polymer matrices or liquid crystalline systems?

- Methodological Answer :

- Additives : Incorporate UV absorbers (e.g., benzophenones) or antioxidants (e.g., BHT) at 0.1–1% w/w.

- Encapsulation : Use cyclodextrins or liposomes to shield the nitro group from UV radiation. Monitor degradation kinetics via accelerated aging tests .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC/EC values with 95% confidence intervals. Use ANOVA for multi-group comparisons and correct for multiple testing (e.g., Bonferroni) .

Q. How can researchers validate the purity of this compound batches for pharmacological studies?

- Methodological Answer :

Properties

IUPAC Name |

2-nitroethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUHWEZQUSOAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.